2,5-dideoxy-2,5-imino-D-altritol
CAS No.: 172823-15-3
Cat. No.: VC21078795
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172823-15-3 |
|---|---|
| Molecular Formula | C6H13NO4 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
| Standard InChI | InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |
| Standard InChI Key | PFYHYHZGDNWFIF-KAZBKCHUSA-N |
| Isomeric SMILES | C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O |
| SMILES | C(C1C(C(C(N1)CO)O)O)O |
| Canonical SMILES | C(C1C(C(C(N1)CO)O)O)O |
Introduction
Chemical Properties and Structure
2,5-Dideoxy-2,5-imino-D-altritol belongs to the iminosugar class of compounds, which are carbohydrate analogs where the ring oxygen is replaced by a nitrogen atom. This structural modification significantly alters their biological properties compared to conventional sugars.
Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₃NO₄ |
| Molecular Weight | 163.17 g/mol |
| CAS Number | 172823-15-3 |
| IUPAC Name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |
| Chemical Structure | Five-membered pyrrolidine ring with hydroxyl and hydroxymethyl substituents |
The compound features a five-membered pyrrolidine ring with specific stereochemistry at four stereocenters and two hydroxymethyl groups positioned at C-2 and C-5. The stereochemistry plays a crucial role in its biological activity, particularly its ability to inhibit specific enzymes.
Structural Characteristics
Unlike traditional sugars, 2,5-dideoxy-2,5-imino-D-altritol contains a nitrogen atom in its ring structure, classifying it as an iminocyclitol. This structural feature allows the compound to mimic the transition states of enzymatic reactions involving carbohydrates, which accounts for its ability to inhibit glycosidases . The specific arrangement of hydroxyl groups and hydroxymethyl substituents determines its selectivity for different enzymes, with particular effectiveness against α-galactosidase A.
Natural Occurrence and Discovery
Isolation from Natural Sources
2,5-Dideoxy-2,5-imino-D-altritol has been identified as a natural product in plant sources. Chromatographic separation of extract from the roots of Adenophora triphylla resulted in the isolation of this compound, alongside other novel iminosugars . The isolation of these compounds from natural sources provides valuable insights into their native biological functions and potential ecological roles.
Discovery Timeline
The identification of 2,5-dideoxy-2,5-imino-D-altritol as a distinct compound represents an important milestone in iminosugar research. Its characterization has contributed significantly to understanding the structure-activity relationships of iminosugars and their potential applications in treating various diseases. The compound's isolation from Adenophora triphylla roots was reported in scientific literature in 2010, establishing it as a relatively recent addition to the known repertoire of naturally occurring iminosugars .
Synthesis Methods
Chemical Synthesis Approaches
The synthesis of 2,5-dideoxy-2,5-imino-D-altritol has been achieved through several routes, with recent advances focusing on improving efficiency and yield. One notable approach involves a seven-step synthesis from D-tagatose, which has been described as the shortest and most efficient synthesis to date .
Key Synthetic Steps
The synthesis pathway typically involves these critical steps:
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Diastereoselective reductive amination
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Carbamate annulation mediated by iodine (I₂)
Alternative Synthetic Pathways
An alternative approach to synthesizing 2,5-dideoxy-2,5-imino-D-altritol involves utilizing ketopyranoses as starting materials. This method employs a regioselective Appel reaction to prepare valuable building blocks suitable for pyrrolidine iminosugar synthesis. This approach has been successfully demonstrated using D-psicose and D-tagatose as starting materials .
Biological Activity and Pharmacological Properties
Enzyme Inhibition Profile
2,5-Dideoxy-2,5-imino-D-altritol demonstrates significant inhibitory activity against glycosidases, with particular specificity for α-galactosidase A. Detailed biochemical studies reveal that it functions as a powerful competitive inhibitor of human lysosomal α-galactosidase A with a Ki value of 0.5 μM . This high-affinity binding to the enzyme makes it particularly valuable for potential therapeutic applications.
Mechanism of Action
The compound exerts its effects through competitive inhibition of target enzymes. By mimicking the structure of natural substrates and the transition states of enzymatic reactions, 2,5-dideoxy-2,5-imino-D-altritol can bind to the active site of glycosidases, preventing their interaction with their natural substrates. Specifically, for α-galactosidase A, this inhibition occurs with high specificity and affinity.
Pharmacological Chaperone Activity
Beyond simple enzyme inhibition, 2,5-dideoxy-2,5-imino-D-altritol has demonstrated remarkable ability to function as a pharmacological chaperone. Experimental data shows that it improves the thermostability of α-galactosidase A in vitro and substantially increases intracellular enzyme activity. In Fabry R301Q lymphoblasts, treatment with this compound increased α-galactosidase A activity by 9.6-fold after just three days of incubation . This chaperone effect enables mutant enzymes to escape the endoplasmic reticulum quality control system, thereby accelerating their transport and maturation.
| Treatment Approach | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Enzyme Replacement Therapy | Direct replacement of deficient enzyme | Directly addresses enzyme deficiency | Expensive, requires regular infusions, immune reactions |
| Gene Therapy | Genetic correction of underlying mutation | Potential for permanent cure | Experimental, delivery challenges |
| 2,5-Dideoxy-2,5-imino-D-altritol | Pharmacological chaperone | Oral administration possible, enhances residual enzyme activity | Effective only for certain mutations, requires residual enzyme activity |
The pharmacological chaperone approach offered by 2,5-dideoxy-2,5-imino-D-altritol provides several advantages over traditional enzyme replacement therapy, particularly the potential for oral administration and enhanced stabilization of the patient's own mutant enzyme.
Clinical Development Status
While 2,5-dideoxy-2,5-imino-D-altritol shows significant promise in preclinical studies, detailed information about its current status in clinical development pipelines remains limited in the available literature. Further research and clinical trials would be necessary to establish its safety and efficacy profiles in human patients.
Comparison with Related Iminosugars
Structural and Functional Comparisons
2,5-Dideoxy-2,5-imino-D-altritol bears structural similarities to other important iminosugars, though with distinct stereochemical configurations that influence its biological activity.
| Iminosugar | Structural Differences | Primary Target Enzymes | Therapeutic Focus |
|---|---|---|---|
| 2,5-Dideoxy-2,5-imino-D-altritol | D-altro configuration | α-galactosidase A | Fabry disease |
| 2,5-Dideoxy-2,5-imino-D-mannitol | D-manno configuration | Various glycosidases | Broader applications |
| 2,5-Dideoxy-2,5-imino-D-glucitol | D-gluco configuration | Various glycosidases | Multiple potential applications |
| 1-Deoxynojirimycin | Six-membered ring structure | α-glucosidases | Diabetes, viral infections |
The stereochemical differences between these compounds significantly affect their binding specificity and potency toward different glycosidase enzymes.
Structure-Activity Relationships
The specific stereochemistry of hydroxyl groups in 2,5-dideoxy-2,5-imino-D-altritol, particularly the D-altro configuration, contributes to its selective inhibition of α-galactosidase A. This structure-activity relationship has been crucial in understanding how minor modifications in stereochemistry can dramatically alter enzyme selectivity and potency. Such insights continue to guide rational design efforts for developing more effective pharmacological chaperones.
Current Research and Future Directions
Ongoing Research Areas
Current research on 2,5-dideoxy-2,5-imino-D-altritol encompasses several important areas:
-
Development of more efficient synthetic routes to increase yield and reduce costs
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Investigation of chemical modifications to enhance pharmacokinetic properties
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Evaluation of effectiveness against different mutant forms of α-galactosidase A
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Assessment of long-term safety and efficacy in preclinical models
These research directions aim to address existing challenges and expand the potential therapeutic applications of this promising compound.
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